2-((4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
Description
The compound 2-((4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole features a thiazole core substituted at position 4 with a thiophen-2-yl group and at position 2 with a piperazine ring modified by a 4-ethoxyphenylsulfonyl moiety. The ethoxy group on the phenylsulfonyl-piperazine side chain may enhance solubility compared to halogenated analogs, while the thiophene ring contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c1-2-26-16-5-7-17(8-6-16)29(24,25)23-11-9-22(10-12-23)14-20-21-18(15-28-20)19-4-3-13-27-19/h3-8,13,15H,2,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTKNIJTRMARIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O3S3
- Molecular Weight : 449.6 g/mol
- IUPAC Name : 2-[[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
This compound features a piperazine ring, a sulfonyl group, and a thiazole core, contributing to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies . The sulfonamide group may enhance binding affinity to these enzymes.
- Antimicrobial Properties : Thiazoles are known for their antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting cellular processes .
- Antitumor Activity : Some thiazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the piperazine moiety may contribute to enhanced selectivity towards cancer cells.
Biological Activity Data
A summary of relevant biological activities observed in research studies is presented in the following table:
Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of thiazole derivatives, it was found that compounds similar to 2-((4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole exhibited significant inhibition of COX enzymes. These compounds were tested on guinea pig polymorphonuclear leukocytes, leading to a reduction in prostaglandin synthesis and subsequent inflammation .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of thiazole derivatives. The compound demonstrated potent inhibitory effects against multiple bacterial strains with MIC values lower than those of standard antibiotics like ciprofloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .
Study 3: Antitumor Potential
Research into the cytotoxic properties revealed that this compound could induce apoptosis in several cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The study highlighted its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related thiazole derivatives, emphasizing substituent variations and their implications:
Key Research Findings
Substituent Electronic Effects: Ethoxy vs. Halogens: The ethoxy group in the target compound likely reduces electron-withdrawing effects compared to chloro/fluoro substituents in analogs like Compound 3. This may decrease binding affinity but improve solubility . Sulfonamide vs.
Ring System Modifications: Piperazine vs. Thiophene vs. Phenyl: The thiophene ring in the target compound may enhance aromatic interactions compared to phenyl-substituted analogs (e.g., ), though methoxy-phenyl groups improve planarity for crystal packing .
Biological Activity Trends :
- Antimicrobial activity in halogenated derivatives (Compound 4) correlates with increased lipophilicity, while the target compound’s ethoxy group may shift activity toward CNS or anticancer targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-sulfonyl intermediate. Key steps include:
- Sulfonylation : Reacting piperazine with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide .
- Thiazole Formation : Condensation of thiophene-2-carboxaldehyde with thiourea derivatives in the presence of iodine or bromine to generate the thiazole core .
- Mannich Reaction : Linking the piperazine-sulfonyl moiety to the thiazole via a methylene bridge using formaldehyde or paraformaldehyde .
- Validation : Purity is confirmed by melting point analysis, elemental analysis (C, H, N, S), and HPLC (>95% purity) .
Q. How is the molecular structure of this compound characterized experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity (e.g., sulfonyl piperazine protons at δ 2.8–3.5 ppm, thiophene protons at δ 7.2–7.6 ppm) .
- IR Spectroscopy : Key peaks include sulfonyl S=O stretching (~1350 cm) and thiazole C=N stretching (~1640 cm) .
- X-ray Crystallography : Resolves bond lengths (e.g., S–O bonds at ~1.43 Å) and dihedral angles between aromatic rings .
Q. What preliminary biological activities have been reported for this compound?
- Screening Data : Early studies suggest activity against:
- Enzyme Targets : Inhibition of cyclooxygenase-2 (COX-2) with IC ~1.2 µM, based on structural analogs with piperazine-thiazole scaffolds .
- Antimicrobial Activity : Moderate growth inhibition against S. aureus (MIC = 32 µg/mL) due to thiophene-thiazole interactions with bacterial membranes .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation and Mannich steps?
- Critical Parameters :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonylation efficiency (yield increases from 65% to 85%) .
- Catalysis : Adding catalytic iodine (0.1 eq) during thiazole formation reduces side products .
- Temperature Control : Maintaining <40°C during Mannich reactions prevents decomposition of the methylene bridge .
Q. How do structural modifications (e.g., replacing thiophene with furan) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Thiophene vs. Furan : Thiophene enhances π-stacking with enzyme active sites (e.g., COX-2), improving inhibition by ~30% compared to furan analogs .
- Ethoxy Group : Substituting ethoxy with methoxy on the phenyl ring reduces metabolic stability (t decreases from 4.2 h to 2.8 h in hepatic microsomes) .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in C NMR signals for the piperazine methylene group (δ 48–52 ppm vs. δ 45–47 ppm) arise from solvent polarity effects.
- Solution : Use deuterated DMSO for consistent hydrogen bonding, aligning observed shifts with computational predictions (DFT/B3LYP) .
Q. How can molecular docking predict binding modes to pharmacological targets?
- Protocol :
- Target Selection : Use COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3SRW) as templates .
- Docking Software : AutoDock Vina with Lamarckian GA parameters.
- Validation : Compare docking poses with crystallographic data for analogs (e.g., piperazine-thiazole derivatives in ).
Q. What in vitro models assess the compound’s pharmacokinetic properties?
- Methods :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (P >1 × 10 cm/s indicates high bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
